molecular formula C16H24N6O2S B5612732 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]-2-methylpyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]-2-methylpyrimidine

Cat. No. B5612732
M. Wt: 364.5 g/mol
InChI Key: WFTAGYIMMAHHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazole and pyrimidine, which are significant in various biochemical processes and pharmaceutical applications.

Synthesis Analysis

The synthesis of related imidazole and pyrimidine derivatives involves multi-component reactions, including cyclo condensations and nucleophilic substitutions. For instance, a synthesis method for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved through a four-component cyclo condensation process using catalysts like SO4^2−/Y2O3 in ethanol (Rajkumar et al., 2014).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds demonstrate how substituents and structural modifications impact the overall conformation and stability. For example, the study of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives provided insights into crystallographic data, tautomeric forms, and conformational analysis (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, such as nucleophilic addition, ring fission, and cycloaddition, depending on the reactants and conditions. The work of Oishi et al. (1989) on imidazo[4,5-d]pyridazines is an example, showing diverse reaction pathways and product formations (Oishi et al., 1989).

Physical Properties Analysis

Physical properties like crystallography, melting points, and solubility of these compounds are crucial for their application in pharmaceutical formulations. For instance, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provided insights into its crystal structure and physical properties (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are key for therapeutic applications. A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their antiproliferative activity, indicating their potential as anticancer agents (Mallesha et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole rings are present in many biologically active molecules, so they could potentially interact with biological systems in a variety of ways .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the biological relevance of imidazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-6-(4-ethylsulfonylpiperazin-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-5-25(23,24)21-8-6-20(7-9-21)15-10-16(19-14(4)18-15)22-11-17-12(2)13(22)3/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTAGYIMMAHHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=NC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.